molecular formula C9H9NO B018844 3-Hydroxy-3-phenylpropanenitrile CAS No. 17190-29-3

3-Hydroxy-3-phenylpropanenitrile

Cat. No.: B018844
CAS No.: 17190-29-3
M. Wt: 147.17 g/mol
InChI Key: HILDHWAXSORHRZ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylpropanenitrile is a nitrile compound characterized by the presence of a hydroxy group and a phenyl group attached to a propanenitrile backbone.

Preparation Methods

3-Hydroxy-3-phenylpropanenitrile can be synthesized through various methods. One common synthetic route involves the reaction of lithioacetonitrile with benzaldehyde via an asymmetric 1,2-addition reaction . Another method includes a chemoenzymatic process for the stereoselective preparation of both ® and (S) enantiomers of this compound. This process involves reacting cyanohydrin with an acetylating agent in the presence of lipase in an organic solvent, followed by separation and hydrolysis steps .

Chemical Reactions Analysis

3-Hydroxy-3-phenylpropanenitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-Hydroxy-3-phenylpropanenitrile can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Biological Activity

3-Hydroxy-3-phenylpropanenitrile, also known as (R)-3-hydroxy-3-phenylpropanenitrile, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₉H₉NO
  • Molecular Weight : Approximately 155.17 g/mol
  • Appearance : Colorless solid
  • Melting Point : Around 46 °C

The structure includes a hydroxyl group and a nitrile functional group, which contribute to its biological properties and interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antidepressant Effects : It serves as a key intermediate in the synthesis of fluoxetine, an antidepressant medication. The compound's ability to modulate neurotransmitter levels suggests its potential role in treating depression .
  • Antimicrobial Properties : Studies have shown that similar compounds can inhibit bacterial growth, indicating that this compound may possess antimicrobial activity .
  • Biocatalytic Applications : This compound has been utilized in biocatalysis for pharmaceutical synthesis, demonstrating its utility in drug development processes .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Chemoenzymatic Synthesis : A notable method involves lipase-mediated resolution to produce chiral derivatives, which are crucial for enhancing the biological activity of the compound .
  • Asymmetric Transfer Hydrogenation : This method has been reported to yield high efficiencies in producing enantiomerically pure forms of the compound, which are essential for pharmacological applications .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Demonstrated the use of this compound as an intermediate in fluoxetine synthesis, highlighting its antidepressant potential.
Reported a chemoenzymatic approach for synthesizing levamisole via this compound, showcasing its versatility in drug synthesis.
Investigated the antimicrobial properties of structurally similar compounds, suggesting potential for this compound.

Properties

IUPAC Name

3-hydroxy-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDHWAXSORHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938065
Record name 3-Hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17190-29-3
Record name Hydracrylonitrile, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Experiment 1 was repeated employing 1.0 g of racemic styrene oxide, 4 ml of 1,2-dichloroethane, 2 ml of water, 596 mg of potassium cyanide, and 267 mg of tetrabutylammonium bromide. After 6 hours of heating at reflux, the reaction mixture was cooled and worked up extracting with methylene chloride. Proton nuclear magnetic resonance analysis indicated the desired product contaminated with the phase transfer catalyst.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
596 mg
Type
reactant
Reaction Step Three
Quantity
267 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different enantioselective approaches for synthesizing (R)- and (S)-3-Hydroxy-3-phenylpropanenitrile?

A1: The synthesis of enantiomerically pure 3-Hydroxy-3-phenylpropanenitrile can be achieved through different approaches. One method utilizes a novel carbonyl reductase enzyme isolated from a microorganism belonging to the genus Candida. This enzyme exhibits high selectivity towards the asymmetric reduction of 3-oxo-3-phenylpropanenitrile, yielding the (R)-enantiomer of this compound. [] Another method employs baker's yeast for the reduction of 3-oxo-3-phenylpropanenitrile at a low temperature (4 °C). This method leads to the predominant formation of the (S)-enantiomer of this compound with improved selectivity compared to room temperature reactions. []

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